Exclusive CYP2C19-Dependent Formation and Stereoselectivity as a Specific Esomeprazole Biomarker
5-Hydroxyesomeprazole is exclusively formed from esomeprazole by CYP2C19, whereas the sulfone metabolite is primarily generated by CYP3A4. In human liver microsomes, the intrinsic formation rate of the 5-hydroxy metabolite from esomeprazole is 3.4-fold lower compared to the formation rate from (R)-omeprazole [1]. This stereoselective metabolism is crucial, as the sum of intrinsic clearances for all three metabolites of esomeprazole is one-third that of (R)-omeprazole, explaining its distinct pharmacokinetic profile and lower overall clearance in vivo [2].
| Evidence Dimension | Intrinsic Clearance (CLint) via CYP2C19 5-Hydroxylation Pathway |
|---|---|
| Target Compound Data | Intrinsic clearance sum for esomeprazole's 3 metabolites is one-third that of (R)-omeprazole. |
| Comparator Or Baseline | The intrinsic clearance for the 5-hydroxy metabolite from esomeprazole is 3.4-fold lower than from (R)-omeprazole. |
| Quantified Difference | 3.4-fold lower formation rate from esomeprazole; 3-fold lower overall intrinsic clearance. |
| Conditions | In vitro human liver microsomes |
Why This Matters
This data confirms 5-Hydroxyesomeprazole is the definitive CYP2C19 probe for esomeprazole metabolism, not a generic hydroxy metabolite, and is essential for accurate PK/PD modeling and pharmacogenomic studies.
- [1] Xia S, Hirao H. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations. ACS Catalysis. 2025. View Source
- [2] Andersson T, Hassan-Alin M, Hasselgren G, Röhss K, Weidolf L. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clin Pharmacokinet. 2001;40(6):411-26. View Source
